molecular formula C9H18O4 B1329221 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol CAS No. 52814-38-7

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol

Cat. No.: B1329221
CAS No.: 52814-38-7
M. Wt: 190.24 g/mol
InChI Key: XOTDXFVGTLWKLI-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is a chemical compound with the molecular formula C9H18O4. It is also known by several synonyms such as 2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol and 2-(2-((Tetrahydrofuran-2-yl)methoxy)ethoxy)ethan-1-ol . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and ethoxy groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol typically involves the reaction of tetrahydrofuran with ethylene oxide under basic conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol involves its interaction with molecular targets through its functional groups. The ethoxy and tetrahydrofuran moieties allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and stability. These interactions are crucial in its role as a solvent and reagent in various chemical processes .

Comparison with Similar Compounds

    2-[2-(2-Butoxyethoxy)ethoxy]ethanol: Shares a similar structural motif with a butyl group instead of a tetrahydrofurfuryl group.

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methyl group instead of a tetrahydrofurfuryl group.

    2-Ethoxy Ethanol: Has an ethoxy group attached to an ethanol backbone.

Uniqueness: 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .

Properties

IUPAC Name

2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-3-5-11-6-7-12-8-9-2-1-4-13-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTDXFVGTLWKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967283
Record name 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52814-38-7
Record name Tetraglycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52814-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-((tetrahydro-2-furanyl)methoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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